![molecular formula C21H24N2O2S B5549269 (1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bicyclic compounds often involves regio- and diastereoselective condensation reactions, followed by specific functional group transformations. For instance, functionalized diazabicyclononanes have been prepared through sequential 'condensation–iodolactonization' reactions, showcasing the complexity and precision required in synthesizing such structures (Ehsan Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of bicyclic compounds similar to the one often reveals a significant distortion due to steric repulsion, as evidenced by X-ray diffraction data. This distortion impacts the compound's reactivity and properties. An example is the structural analysis of 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one, highlighting the repulsion between axial atoms in the bicyclic skeleton (Michael A. Weber et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features. For example, the introduction of thiocarbonyl groups into the diazabicyclo[4.3.0]non-6-ene skeleton has led to compounds with noteworthy antidepressant activity, indicating the significant impact of functional groups on chemical behavior and biological activity (A. Bilgin et al., 1994).
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
Studies on diazabicyclanones and diazabicyclanols, related to the compound , focus on understanding their conformational and structural characteristics. For instance, research by Gálvez et al. (1985) on 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1] nonan-9-ones and 9-ols has revealed insights into their conformational preferences using NMR, IR, and Raman spectroscopy, alongside X-ray diffraction. These studies are crucial for understanding how the compound's structure influences its physical and chemical properties (Gálvez et al., 1985).
Synthesis and Receptor Ligands
The synthesis of bicyclic σ receptor ligands, which share structural similarities with the compound , has been explored for their cytotoxic activity and receptor affinity. Research by Geiger et al. (2007) into stereoisomeric alcohols and methyl ethers derived from glutamate demonstrates the potential of these compounds in inhibiting cell growth of human tumor cell lines, highlighting their therapeutic potential (Geiger et al., 2007).
Biological Activity
The exploration of novel bispidine derivatives, which are structurally related to our compound of interest, has shown significant promise in pharmacological applications. Malmakova et al. (2021) synthesized novel derivatives to study their biological activity and toxicity, contributing valuable knowledge towards the development of new therapeutics (Malmakova et al., 2021).
Conformational Equilibria
Research into the conformational equilibria of diazabicyclo[3.3.1]nonane derivatives, such as the work by Brukwicki (1998), provides insights into the preferred conformations of these compounds in various environments. This knowledge is essential for understanding how structural variations influence the activity and interactions of these molecules (Brukwicki, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,5R)-6-benzyl-3-(3-thiophen-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(11-10-19-7-4-12-26-19)22-14-17-8-9-18(15-22)23(21(17)25)13-16-5-2-1-3-6-16/h1-7,12,17-18H,8-11,13-15H2/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZPCXQJKKWAX-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.